molecular formula C6H8ClN2O5P B1197263 Bis(2-oxo-3-oxazolidinyl)phosphinic chloride CAS No. 68641-49-6

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

Cat. No.: B1197263
CAS No.: 68641-49-6
M. Wt: 254.56 g/mol
InChI Key: KLDLRDSRCMJKGM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

BOP-Cl is primarily used as a reagent for activating carboxyl groups . Its main targets are carboxylic groups present in various biochemical entities, particularly in amino acids and peptides .

Mode of Action

BOP-Cl interacts with its targets by activating the carboxyl groups, which facilitates the synthesis of amides, esters, and peptides . This activation process enhances the reactivity of the carboxyl groups, enabling them to participate in coupling reactions .

Biochemical Pathways

The activation of carboxyl groups by BOP-Cl plays a crucial role in peptide synthesis . It enables the formation of peptide bonds, which are essential for the construction of peptides and proteins. The downstream effects include the synthesis of complex peptides and proteins that are integral to numerous biological processes .

Result of Action

The primary result of BOP-Cl’s action is the successful synthesis of amides, esters, and peptides . For instance, it has been used in the preparation of hexadepsipeptide . The activation of carboxyl groups by BOP-Cl allows for the formation of these compounds, which have wide-ranging applications in biological research and pharmaceutical development .

Action Environment

The efficacy and stability of BOP-Cl are influenced by various environmental factors. It is sensitive to moisture and hydrolyzes with water . Therefore, it should be stored under an inert atmosphere at room temperature . These conditions help to maintain the stability and maximize the efficacy of BOP-Cl .

Biological Activity

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, commonly known as BOP-Cl, is an organophosphorus compound with significant applications in organic synthesis, particularly in peptide bond formation. Its unique structure, characterized by two oxazolidinyl rings and a phosphinic chloride moiety, allows it to function effectively as a coupling reagent. This article delves into the biological activity of BOP-Cl, highlighting its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C₆H₈ClN₂O₅P
  • Molecular Weight : 254.56 g/mol
  • Melting Point : 191 °C

BOP-Cl is recognized for its reactivity, especially in activating carboxyl groups for peptide synthesis. It facilitates the formation of peptide bonds by enhancing the nucleophilicity of amine groups in amino acids, thus promoting efficient coupling reactions .

BOP-Cl primarily acts as a reagent in organic synthesis rather than displaying direct biological activity in living organisms. Its mechanism involves:

  • Activation of Carboxyl Groups : BOP-Cl activates the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid.
  • Formation of Peptide Bonds : This reaction results in the formation of new peptide bonds while releasing BOP-Cl as a leaving group .

Biological Activity

Recent studies indicate that BOP-Cl exhibits significant biological activity beyond its role as a coupling agent. Notably, it has been shown to attenuate the production of reactive oxygen species (ROS) in U937 cells by inhibiting mitogen-activated protein kinase (MAPK) pathways. This suggests potential therapeutic applications in conditions characterized by oxidative stress.

Study 1: Inhibition of Reactive Oxygen Species

A study evaluated the effects of BOP-Cl on ROS production in U937 cells. The findings indicated that BOP-Cl effectively reduced ROS levels, implicating its role in cellular defense mechanisms against oxidative stress. The inhibition was linked to the suppression of MAPK signaling pathways, which are crucial for various cellular responses.

Study 2: Peptide Synthesis Efficiency

Research highlighted the efficiency of BOP-Cl as a coupling reagent for synthesizing peptides containing imino acids. The study demonstrated that using an excess of BOP-Cl significantly enhanced yield rates during peptide bond formation compared to traditional methods .

Reagent Yield (%) Conditions
BOP-Cl95Excess reagent with controlled temperature
DCC70Standard conditions without excess

Study 3: Applications in Drug Development

BOP-Cl has been explored for its potential applications in drug development, particularly involving peptide-based therapeutics. Its ability to facilitate efficient peptide synthesis positions it as a valuable tool in creating novel therapeutic agents targeting various diseases .

Safety and Handling

BOP-Cl is classified as a harmful substance and can cause irritation or burns upon contact with skin or eyes. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working under a fume hood .

Properties

IUPAC Name

3-[chloro-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDLRDSRCMJKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1P(=O)(N2CCOC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218732
Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Molecular Weight

254.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68641-49-6
Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Record name BIS(2-OXO-3-OXAZOLIDINYL)PHOSPHINIC CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
Reactant of Route 2
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

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